Octan-2-one-d5

Isotope Dilution Mass Spectrometry Analytical Chemistry Method Validation

Octan-2-one-d5 (CAS 17827-52-0) is a stable isotope-labeled analog of 2-octanone (methyl hexyl ketone), wherein five hydrogen atoms are replaced by deuterium. This pentadeuterated derivative (C8H11D5O, MW 133.24 g/mol) is primarily employed as an internal standard (IS) in quantitative analytical workflows utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C8H16O
Molecular Weight 133.24 g/mol
Cat. No. B12365059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctan-2-one-d5
Molecular FormulaC8H16O
Molecular Weight133.24 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C
InChIInChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3/i2D3,7D2
InChIKeyZPVFWPFBNIEHGJ-RCIWAKOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Octan-2-one-d5: A Pentadeuterated Methyl Ketone Internal Standard for Isotope Dilution Mass Spectrometry


Octan-2-one-d5 (CAS 17827-52-0) is a stable isotope-labeled analog of 2-octanone (methyl hexyl ketone), wherein five hydrogen atoms are replaced by deuterium . This pentadeuterated derivative (C8H11D5O, MW 133.24 g/mol) is primarily employed as an internal standard (IS) in quantitative analytical workflows utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. Its near-identical physicochemical behavior to the native unlabeled analyte (2-octanone, CAS 111-13-7) enables precise compensation for matrix effects, extraction inefficiencies, and instrument variability in complex biological and environmental matrices [2].

Why Generic Substitution of Octan-2-one-d5 in Analytical Workflows is Scientifically Inappropriate


The substitution of Octan-2-one-d5 with an unlabeled or differently labeled analog in a validated analytical method is not scientifically justifiable without full re-validation. The deuterium atoms in Octan-2-one-d5 induce a mass shift of +5 Da, providing a distinct MS signal free from endogenous 2-octanone interference . Critically, even among deuterated internal standards, the number and position of deuterium labels directly influence the extent of matrix effect compensation and chromatographic co-elution [1]. For instance, an insufficiently labeled analog (e.g., +3 Da) may suffer from cross-talk with the analyte's isotopic envelope, while a heavily labeled analog (e.g., +7 Da) may exhibit a measurable deuterium isotope effect leading to retention time shifts [2]. Furthermore, the isotopic and chemical purity of the internal standard directly impacts quantification accuracy; Octan-2-one-d5 is supplied with a certified isotopic enrichment of 98 atom % D and chemical purity of 98%, ensuring minimal contribution to the analyte channel and reliable quantification . Arbitrary substitution with a non-identical internal standard invalidates calibration and introduces unquantifiable bias, compromising the scientific integrity of the generated data.

Quantitative Differentiation of Octan-2-one-d5: Evidence for Scientific Selection Over Comparators


Isotopic Enrichment Purity vs. Unlabeled 2-Octanone

The utility of Octan-2-one-d5 as an internal standard is fundamentally dependent on its isotopic purity, which ensures a clean, interference-free signal in the mass spectrometer. The target compound is supplied with a certified isotopic enrichment of 98 atom % D . In contrast, unlabeled 2-octanone is composed of natural-abundance hydrogen isotopes (99.985% ¹H). This high isotopic enrichment in Octan-2-one-d5 directly translates to a minimal cross-contribution to the native analyte's mass channel (m/z 128 for the unlabeled molecular ion), enabling accurate quantification.

Isotope Dilution Mass Spectrometry Analytical Chemistry Method Validation

Chemical Purity and Its Impact on Quantification Bias

The presence of non-deuterated 2-octanone impurity in the internal standard stock is a significant source of systematic error in isotope dilution assays. Octan-2-one-d5 is certified to a chemical purity of 98% . This implies that the maximum potential contribution of unlabeled 2-octanone to the analyte signal is ≤2%. This is a crucial quantitative metric for assessing potential bias, especially when compared to alternative, non-certified or lower-purity internal standards where this impurity may be higher and undefined.

Internal Standard Selection Bioanalysis Method Precision

Molecular Weight Shift for Unambiguous MS Differentiation

The strategic incorporation of five deuterium atoms provides Octan-2-one-d5 with a molecular weight of 133.24 g/mol, representing a +5 Da mass shift relative to unlabeled 2-octanone (MW 128.21 g/mol) [1]. This mass difference is sufficient to separate the internal standard's quantification channel from both the analyte's monoisotopic peak and its natural M+1/M+2 isotopic envelope in MS analysis [2]. This provides a clean, interference-free signal for quantification, a key advantage over +3 Da labeled analogs which may suffer from spectral overlap.

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Recommended Storage Stability and Re-Analysis Period

Long-term stability data is critical for laboratory inventory management and planning. For Octan-2-one-d5 (CDN Isotopes D-8349), the recommended storage is at room temperature. The manufacturer specifies that after a period of three years under recommended conditions, the compound should be re-analyzed for chemical purity before further use . This explicit stability and re-analysis guidance provides a quantifiable procurement advantage by defining a clear quality checkpoint, enabling laboratories to manage inventory and reduce waste compared to compounds with undefined or shorter shelf lives.

Sample Management Procurement Lifecycle Quality Assurance

Proven Application in Mass Spectrometric Method Development

The specific isotopologue, octan-2-one-1,1,1,3,3-d5, has been directly studied and its 'normal' Field Ionization (FI) mass spectrum presented and compared to the unlabeled compound [1]. This foundational work confirms the compound's behavior under MS conditions and identifies key fragmentation pathways, such as the formation of a doubly charged ion at m/z 56 from a surface process. This provides a higher level of confidence in method development compared to a deuterated standard for which no prior MS characterization exists.

Method Development GC-MS Tracer Studies

Primary Research and Industrial Application Scenarios for Octan-2-one-d5 Based on Evidentiary Differentiation


Accurate Quantification of 2-Octanone as a Volatile Organic Compound (VOC) in Environmental Monitoring

The high isotopic purity (98 atom % D) and +5 Da mass shift of Octan-2-one-d5 make it an ideal internal standard for the precise quantification of 2-octanone in air, water, or soil samples using GC-MS . The clean spectral separation minimizes the risk of endogenous interference and ensures accurate correction for losses during sample preparation (e.g., purge-and-trap or solid-phase microextraction) [1].

Bioanalytical Method Validation for Pharmacokinetic and Metabolism Studies

In regulated bioanalysis, the use of a stable isotope-labeled internal standard is essential for method validation . Octan-2-one-d5, with its certified chemical purity (98%) and well-defined stability (3-year re-analysis period), meets the stringent requirements for precision and accuracy in quantifying 2-octanone or its metabolites in complex biological fluids (e.g., plasma, urine) via LC-MS/MS [1]. Its use directly addresses FDA and EMA guidelines for bioanalytical method validation.

Food and Flavor Chemistry: Quantifying Lipid Oxidation Products

2-Octanone is a key volatile marker for lipid oxidation and food spoilage. The use of Octan-2-one-d5 as an internal standard in isotope dilution assays (IDA) provides the most robust method for accurately determining trace levels of 2-octanone in complex food matrices . The deuterated standard's ability to co-elute and correct for matrix-specific ionization suppression/enhancement is critical for achieving reliable quantitative results in quality control and shelf-life studies [1].

Mechanistic Studies and Reaction Monitoring Using Tracer Methodology

Beyond quantification, the deuterium label in Octan-2-one-d5 allows it to be used as a tracer in mechanistic studies . For example, it can be added to a reaction mixture to monitor the formation of downstream products or to distinguish between different reaction pathways in complex organic syntheses or environmental degradation studies, leveraging the distinct mass signature of the deuterated fragment ions as characterized in peer-reviewed MS studies [1].

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